

The Impact of BMS-509744 on T-Cell Calcium Mobilization: A Technical Guide

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Compound of Interest

Compound Name: BMS-509744

Cat. No.: B1667217

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Executive Summary

This document provides a comprehensive technical overview of the effects of **BMS-509744**, a potent and selective inhibitor of the Interleukin-2 Inducible T-cell Kinase (ITK), on calcium mobilization in T-lymphocytes. T-cell activation is a critical event in the adaptive immune response, and the influx of intracellular calcium is a key secondary messenger in the signaling cascade initiated by T-cell receptor (TCR) engagement. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. **BMS-509744**, by targeting ITK, offers a specific mechanism to modulate T-cell activity. This guide details the mechanism of action of **BMS-509744**, presents available data on its inhibitory effects, outlines detailed experimental protocols for assessing calcium mobilization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to BMS-509744 and its Target: ITK

BMS-509744 is a small molecule inhibitor that demonstrates high potency and selectivity for Interleukin-2 Inducible T-cell Kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases. ITK is predominantly expressed in T-cells and Natural Killer (NK) cells and plays a crucial role in TCR signaling. **BMS-509744** acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the ITK kinase domain and preventing the transfer of phosphate groups to its downstream substrates.

Mechanism of Action: How BMS-509744 Inhibits Calcium Mobilization

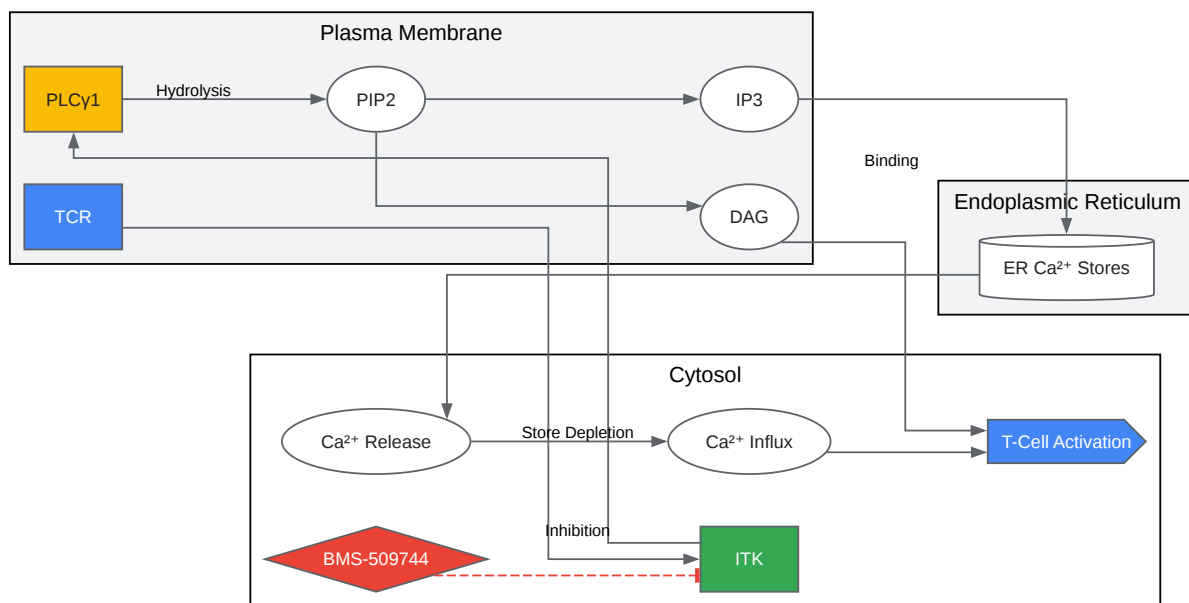
The engagement of the T-cell receptor (TCR) by an antigen-presenting cell (APC) initiates a signaling cascade that leads to T-cell activation. A pivotal event in this cascade is the mobilization of intracellular calcium. ITK is a key mediator in this process.

Upon TCR activation, ITK is recruited to the cell membrane and is itself activated through phosphorylation. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1). PLCγ1 subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol. This initial release of calcium from intracellular stores leads to the opening of store-operated calcium (SOC) channels, such as the Calcium Release-Activated Calcium (CRAC) channels, in the plasma membrane. This allows for a sustained influx of extracellular calcium, which is essential for the full activation of downstream signaling pathways that control gene expression, proliferation, and cytokine production in T-cells.

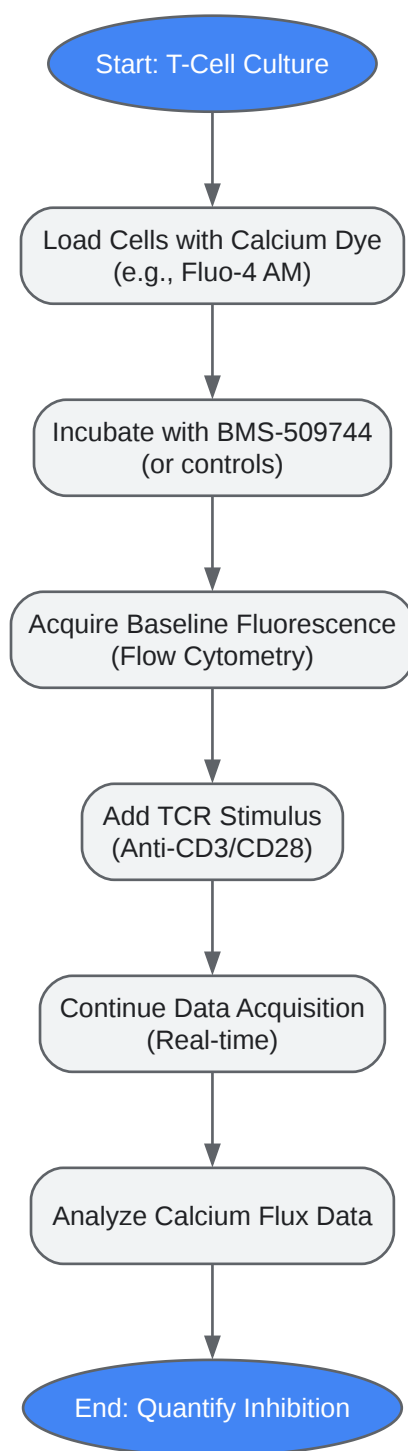
BMS-509744, by inhibiting ITK, prevents the phosphorylation and activation of PLCγ1. This disruption of the signaling cascade at a critical juncture effectively blocks the production of IP3 and, consequently, the release of calcium from the ER and the subsequent influx of extracellular calcium. This leads to a significant reduction in T-cell activation, proliferation, and IL-2 secretion.

Signaling Pathway Diagram



Phosphorylation

Activation



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com